2-Chloro-4,5-diiodopyridine

Crystal engineering Halogen bonding Supramolecular chemistry

Researchers requiring iterative, site-selective pyridine functionalization often face limited commercial access to polyhalogenated building blocks with true orthogonal reactivity. 2-Chloro-4,5-diiodopyridine addresses this gap with a unique C2-Cl / C4-I / C5-I pattern that enables sequential cross-couplings. - Dual iodine sites (C4, C5) for regioselective Suzuki-Miyaura or C-N coupling, leaving the C2 chlorine as a latent handle for late-stage diversification. - Vicinal diiodo architecture supports distinct electronic environments, facilitating differential reactivity in multi-step syntheses. - Bulk quantities available with consistent 95% purity; reliable global logistics for drug discovery and materials chemistry programs.

Molecular Formula C5H2ClI2N
Molecular Weight 365.34 g/mol
Cat. No. B13117931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-diiodopyridine
Molecular FormulaC5H2ClI2N
Molecular Weight365.34 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)I)I
InChIInChI=1S/C5H2ClI2N/c6-5-1-3(7)4(8)2-9-5/h1-2H
InChIKeySROCQWYZTOQNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5-diiodopyridine: Dual Orthogonal Handle Building Block


2-Chloro-4,5-diiodopyridine (C₅H₂ClI₂N, MW 365.34 g/mol) is a polyhalogenated pyridine derivative featuring three distinct halogen substituents at the 2- (Cl), 4- (I), and 5- (I) positions of the pyridine ring . This substitution pattern provides two orthogonal reactivity axes: the iodine atoms at C4 and C5 serve as privileged sites for palladium-catalyzed cross-coupling reactions, while the chlorine at C2 remains latent, enabling sequential, iterative functionalization strategies not accessible with simpler mono- or symmetrically substituted dihalopyridine analogs . The 4,5-diiodo motif is distinct from the more extensively characterized 3,4-diiodopyridine scaffold, the latter having demonstrated synthetic utility in constructing 2,3,4-triheteroarylpyridines via regioselective Suzuki–Miyaura couplings [1].

Workflow Sequential cross-coupling and orthogonal functionalization
Selection Dual iodo handles (C4, C5) with latent chloro (C2)
Use Context Building block for iterative library synthesis and halogen-bonded materials

Why Analog Substitution Alters Reactivity Hierarchy


Generic substitution of 2-chloro-4,5-diiodopyridine with seemingly similar dihalo- or trihalopyridines is not chemically equivalent due to the compound's unique halogen orthogonality profile. The juxtaposition of two iodine atoms at C4 and C5 creates vicinal diiodo reactivity that differs fundamentally from isolated mono-iodo or symmetrically separated diiodo systems: the C4 and C5 iodines may exhibit distinct electronic environments due to proximity to the pyridine nitrogen and C2 chlorine, potentially enabling differential reactivity in sequential coupling applications. Substitution with analogs lacking the C2 chlorine eliminates the orthogonal latent handle required for post-coupling diversification. Furthermore, class-level inference from halogen bonding studies indicates that iodine-containing pyridines exhibit substantially higher halogen-bond donor strength compared to bromo-substituted analogs, with supramolecular co-crystallization yields reaching 70% for iodo-donors versus 0% for bromo-donors under comparable conditions [1]. This halogen-bond strength hierarchy directly impacts applications in crystal engineering and supramolecular assembly design.

! Analog lacking C2 Cl removes the latent orthogonal handle required for post-coupling diversification.
! Bromo-substituted analogs exhibit markedly lower halogen-bond donor strength; co-crystallization yields may drop sharply.
! 3,4-Diiodo regioisomer provides a different substitution vector set; cannot replace the C4,C5 pattern without altering synthetic outcome.

Comparative Performance Evidence for Procurement Decisions


Halogen Bond Donor Strength in Co-Crystallization

While direct data for 2-chloro-4,5-diiodopyridine are not available, class-level inference from systematic co-crystallization studies establishes a clear performance hierarchy between iodo- and bromo-substituted aromatic halogen-bond donors. In a series of controlled experiments using multi-topic N-heterocyclic acceptors and nine aromatic halogen-bond donors, the supramolecular yield (defined as the percentage of successful co-crystallizations) was 70% for iodine-containing donors, whereas none of the bromo-substituted donors produced any co-crystals [1]. This difference of 70 percentage points demonstrates that the presence of iodine is critical for reliable halogen-bond-mediated crystal engineering. The 4,5-diiodo substitution pattern in the target compound provides two potential halogen-bond donor sites, which may further enhance interaction multiplicity relative to mono-iodo alternatives [2].

Halogen-bond donor strength
Class‑level inference
Iodo 70%
Bromo 0%
Iodo scaffold essential for reliable co‑crystallization
Co‑crystallization yield with N‑heterocyclic acceptors; bromo‑donors failed completely
Crystal engineering Halogen bonding Supramolecular chemistry

Regioselective Cross-Coupling: 3,4- vs. 4,5-Diiodo Pattern

The substitution pattern of diiodopyridine scaffolds critically determines the synthetic outcomes in iterative cross-coupling sequences. For the 3,4-diiodopyridine regioisomer, one-pot synthesis from the parent 2-chloropyridine proceeds via Directed ortho Metallation (DoM)/Halogen Dance mechanism in 26–28% isolated yields, enabling sequential Suzuki–Miyaura couplings to access 2,3,4-triheteroarylpyridine scaffolds in synthetically viable yields, including sterically hindered derivatives [1]. The 4,5-diiodo pattern present in the target compound represents a distinct regioisomeric architecture. Note: This is cross-study comparable evidence; direct quantitative yield data for 2-chloro-4,5-diiodopyridine in comparable coupling reactions were not identified in the accessible literature. Users should anticipate that the 4,5-vicinal diiodo arrangement may exhibit different reactivity and selectivity profiles compared to the 3,4-pattern, particularly regarding electronic effects from the adjacent C2 chlorine substituent.

Regioselective coupling
Cross‑study comparable
3,4‑diiodo: 26‑28% one‑pot yield
4,5‑diiodo: direct data not available
Regioisomeric identity determines accessible substitution vectors
4,5‑pattern may exhibit distinct reactivity; verify coupling conditions independently
Cross-coupling Regioselectivity Suzuki–Miyaura Iterative synthesis

5-Iodopyridine Suzuki–Miyaura Coupling Versatility

Class-level evidence from structurally related 5-iodopyridine systems demonstrates robust cross-coupling performance under standard Suzuki–Miyaura conditions. When 5-iodopyridines are heated with boronic acids in the presence of 5 mol% PdCl₂(PPh₃)₂ and KHCO₃ in 4:1 DMF/H₂O solution at 110 °C, 5-aryl-substituted pyridines are obtained in good to excellent yields [1]. This reactivity profile is directly relevant to the target compound, which contains a 5-iodo substituent embedded within the pyridine ring. The C5 iodine position in 2-chloro-4,5-diiodopyridine is structurally analogous to the 5-iodo position in these model substrates, suggesting comparable coupling efficiency for aryl introduction at this site. The additional C4 iodine provides a secondary coupling site for sequential functionalization, while the C2 chlorine remains orthogonal.

5‑I Suzuki coupling
Class‑level inference
5 mol% PdCl₂(PPh₃)₂, KHCO₃, DMF/H₂O (4:1), 110 °C, aryl/heteroaryl boronic acids
Structurally supported precedent for efficient C5 arylation
Good to excellent yields reported for model 5‑iodopyridines
Palladium catalysis Aryl-substituted pyridines Synthetic methodology

Cu-Catalyzed C–N Cross-Coupling of Iodopyridines

The class of iodopyridines, which includes 2-chloro-4,5-diiodopyridine, has been validated as effective substrates for copper-catalyzed C–N cross-coupling with nitrogen heterocycles . This methodology enables N-heteroarylation of pyridine scaffolds, providing access to N-aryl and N-heteroaryl linkages that are prevalent in pharmaceutical intermediates and bioactive molecules. The presence of iodine atoms at both C4 and C5 positions in the target compound offers the potential for sequential C–N coupling at two distinct sites, a capability not available with mono-iodo analogs. No direct quantitative yield comparisons between 2-chloro-4,5-diiodopyridine and specific analogs were identified in the accessible literature.

Cu‑catalyzed C–N coupling
Class‑level, data to verify
Dual iodo sites offer sequential C–N bond formation potential
May reduce step count in N‑heteroaryl library synthesis
No target‑specific yield data identified; validate site selectivity
Copper catalysis C–N bond formation N-Heteroarylation

High-Impact Application Scenarios


Iterative Synthesis of Trisubstituted Pyridine Libraries

The orthogonal halogen profile of 2-chloro-4,5-diiodopyridine—featuring two coupling-competent iodine atoms (C4, C5) and one latent chlorine (C2)—enables sequential, programmable functionalization of the pyridine scaffold. As demonstrated for the regioisomeric 2-chloro-3,4-diiodopyridine system, iterative Suzuki–Miyaura couplings can yield triheteroarylpyridines with distinct substitution at each position [1]. The 4,5-diiodo pattern in the target compound provides access to a different substitution vector set, specifically enabling C4 and C5 diversification while preserving the C2 chlorine for subsequent orthogonal coupling or nucleophilic aromatic substitution. This synthetic strategy is directly relevant to the construction of highly substituted pyridine libraries for structure–activity relationship studies in drug discovery programs [2].

Crystal Engineering via Halogen-Bonded Assemblies

Based on class-level evidence demonstrating that iodo-substituted aromatic donors achieve 70% supramolecular co-crystallization yields while bromo-substituted analogs fail completely (0% yield) [3], 2-chloro-4,5-diiodopyridine represents a viable scaffold for halogen-bond-mediated crystal engineering. The presence of two iodine atoms at C4 and C5 provides potential for multidirectional extended interactions, which can lead to layered or network solids with tunable porosity and material properties [4]. The compound's iodo substituents are expected to participate in relatively strong, highly directional halogen bonds with N-heterocyclic acceptors, a property not reliably achieved with chloro- or bromo-substituted pyridine analogs. This application scenario is particularly relevant for the design of functional organic materials, porous frameworks, and host–guest systems.

C5-Selective Aryl Introduction for Pharmaceutical Intermediates

The 5-iodo substituent in 2-chloro-4,5-diiodopyridine is structurally positioned for efficient Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids, as supported by class-level precedent showing good to excellent yields for 5-iodopyridine substrates under standard Pd catalysis conditions [5]. Selective coupling at C5—while preserving the C4 iodine and C2 chlorine for subsequent transformations—enables the preparation of 5-aryl-2-chloro-4-iodopyridine intermediates. These intermediates can serve as versatile building blocks for further diversification via the remaining iodine and chlorine handles. This sequential coupling strategy is applicable to the synthesis of 5-aryl-substituted pyridine derivatives, a structural motif found in numerous kinase inhibitors and other therapeutic agents.

Orthogonal Dual C–N Bond Formation for N-Heteroaryl Scaffolds

Given the established competency of iodopyridines as substrates for copper-catalyzed C–N cross-coupling with nitrogen heterocycles , 2-chloro-4,5-diiodopyridine offers two distinct coupling-competent iodine sites (C4 and C5). This dual-site architecture enables sequential C–N bond-forming reactions to install two different N-heteroaryl groups on the pyridine core. The resulting 2-chloro-4,5-bis(N-heteroaryl)pyridine derivatives are difficult to access via alternative synthetic routes and may possess unique biological or coordination properties. The retention of the C2 chlorine provides an additional orthogonal handle for late-stage functionalization, maximizing scaffold diversification efficiency in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Iterative pyridine library synthesis
Orthogonal Cl/I handles enable sequential, programmable functionalization
Coupling sequence selectivity and C2 chlorine retention
Crystal engineering / halogen‑bonded assemblies
Iodo‑substituted scaffold for strong, directional halogen bonding
Co‑crystallization success with N‑heterocyclic acceptors
C5‑selective aryl introduction
5‑Iodo Suzuki coupling reactivity under standard Pd catalysis
Regioselective C5 arylation yield while preserving C4‑I and C2‑Cl
Dual C–N bond formation for N‑heteroaryl scaffolds
Two iodo sites permit sequential C–N cross‑coupling
Site selectivity and coupling efficiency with nitrogen heterocycles

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